benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride involves several steps:
Starting Material: The synthesis begins with N-Cbz-3-piperidinecarboxylic acid.
Chiral Resolution: Chiral resolution is performed using R-phenylethylamine to obtain a specific enantiomer.
Acid-Amide Condensation: The resolved compound undergoes acid-amide condensation with ammonia gas.
Hofmann Degradation: The resulting compound is subjected to Hofmann degradation to form the desired amine.
Protection and Deprotection: The amine is protected with di-tert-butyl dicarbonate and then deprotected to yield this compound.
Industrial Production Methods
Industrial production methods focus on optimizing yield and cost-effectiveness. One method involves the reaction of D-mandelic acid with racemic 3-piperidine amide, followed by a series of reactions including pivaloyl chloride treatment and sodium hypochlorite solution .
Chemical Reactions Analysis
Types of Reactions
benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction to amines using reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents for nucleophilic substitution.
Major Products
Oxidation: Produces oxides and hydroxyl derivatives.
Reduction: Yields primary amines.
Substitution: Forms various substituted piperidine derivatives.
Scientific Research Applications
benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Serves as a building block for biologically active compounds.
Medicine: Key intermediate in the production of pharmaceuticals, including diabetes medications.
Industry: Utilized in the manufacture of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride involves its interaction with specific molecular targets. It acts as a chiral amine, participating in various biochemical pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine: A simpler analog used in similar applications.
3-Aminoazepane: Another cyclic amine with comparable properties.
Uniqueness
benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride is unique due to its chiral nature and the presence of the carbobenzyloxy (Cbz) protecting group, which enhances its stability and reactivity in synthetic applications .
Properties
CAS No. |
183207-72-9 |
---|---|
Molecular Formula |
C13H19ClN2O2 |
Molecular Weight |
270.757 |
IUPAC Name |
benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C13H18N2O2.ClH/c16-13(15-12-7-4-8-14-9-12)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12,14H,4,7-10H2,(H,15,16);1H/t12-;/m1./s1 |
InChI Key |
RAIJBIOKQJMHNV-UTONKHPSSA-N |
SMILES |
C1CC(CNC1)NC(=O)OCC2=CC=CC=C2.Cl |
Synonyms |
R-3-CBZ-AMINOPIPERIDINE-HCl |
Origin of Product |
United States |
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